molecular formula C17H12F3NO2S B10967200 N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B10967200
M. Wt: 351.3 g/mol
InChI Key: HTOQAJSBFFDWAC-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide is a chemical compound with the molecular formula C18H12F3NO2S It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide typically involves the reaction of 2-naphthalenesulfonyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide is unique due to the presence of both a trifluoromethyl group and a naphthalene-2-sulfonamide moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H12F3NO2S

Molecular Weight

351.3 g/mol

IUPAC Name

N-[2-(trifluoromethyl)phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C17H12F3NO2S/c18-17(19,20)15-7-3-4-8-16(15)21-24(22,23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,21H

InChI Key

HTOQAJSBFFDWAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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